[6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
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Overview
Description
2-(6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a fused bicyclic system with an imidazo[1,2-a]pyridine core, which is further substituted with a methyl group and a nitrile group.
Preparation Methods
The synthesis of 2-(6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[1,2-a]pyridine core. Subsequent functionalization steps, such as methylation and nitrile group introduction, are carried out using reagents like methyl iodide and sodium cyanide under controlled conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions
Scientific Research Applications
2-(6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile include other imidazo[1,2-a]pyridine derivatives such as:
2-(2-Pyridyl)imidazo[1,2-a]pyridine: Known for its antimicrobial properties.
2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Studied for its anticancer activity.
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine: Explored for its potential as an anti-inflammatory agent.
The uniqueness of 2-(6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
88571-15-7 |
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Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-[6-methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C16H14N4/c1-11-3-5-13(18-9-11)16-14(7-8-17)20-10-12(2)4-6-15(20)19-16/h3-6,9-10H,7H2,1-2H3 |
InChI Key |
WAOAJWVTLCJVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC#N |
Origin of Product |
United States |
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